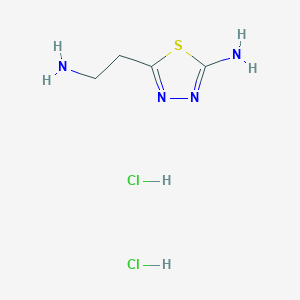

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

CAS No.: 74784-47-7

Cat. No.: VC7804232

Molecular Formula: C4H10Cl2N4S

Molecular Weight: 217.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74784-47-7 |

|---|---|

| Molecular Formula | C4H10Cl2N4S |

| Molecular Weight | 217.12 |

| IUPAC Name | 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C4H8N4S.2ClH/c5-2-1-3-7-8-4(6)9-3;;/h1-2,5H2,(H2,6,8);2*1H |

| Standard InChI Key | SOSUVAHFGSAFIZ-UHFFFAOYSA-N |

| SMILES | C(CN)C1=NN=C(S1)N.Cl.Cl |

| Canonical SMILES | C(CN)C1=NN=C(S1)N.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine, reflecting its thiadiazole backbone with amine groups at the 2-position and a 2-aminoethyl substituent at the 5-position . It is also identified by several synonyms, including 2-Amino-5-(2-aminoethyl)-1,3,4-thiadiazole and SCHEMBL2208668 . The compound’s systematic naming ensures clarity in academic and industrial contexts, avoiding ambiguity in research documentation.

Table 1: Key Identifiers of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 74784-47-7 | |

| Molecular Formula | ||

| Molecular Weight | 144.20 g/mol | |

| SMILES | C(CN)C1=NN=C(S1)N | |

| InChIKey | KDOVSXBAMVUMHK-UHFFFAOYSA-N |

Molecular Geometry and Conformation

The compound’s 2D structure features a planar thiadiazole ring (a five-membered heterocycle with two nitrogen atoms and one sulfur atom) linked to an ethylamine side chain. Computational models predict a rotatable bond count of 2, corresponding to the C-C bond in the ethyl group and the C-N bond connecting the side chain to the thiadiazole ring . The 3D conformation analysis reveals moderate flexibility, enabling potential interactions with biological targets or synthetic reagents .

Physical and Chemical Properties

Thermodynamic and Solubility Data

Experimental and computed properties provide insights into the compound’s behavior under varying conditions. The boiling point is estimated at 273.91°C (EPA T.E.S.T.) or 324.73°C (EPI Suite), while the melting point is predicted to be 118.84°C . The disparity between these values underscores the influence of computational methodologies on property estimation.

Water solubility estimates range widely: 11,634 mg/L (EPA T.E.S.T.) versus 1,000,000 mg/L (EPI Suite) . This variability highlights the challenges in predicting solubility for polar compounds with multiple hydrogen-bonding sites. The compound’s density is approximated at 1.4 g/cm³, and its flash point (154.77°C) suggests moderate flammability .

Table 2: Physical Properties of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine

Hydrogen Bonding and Polarity

With 2 hydrogen bond donors (the two amine groups) and 5 hydrogen bond acceptors (three ring nitrogen atoms and two side-chain amines), the compound exhibits significant polarity . The topological polar surface area (TPSA) of 106 Ų further confirms its high polarity, which influences solubility and permeability in biological systems .

Derivative Forms and Salts

Dihydrochloride Salt

The dihydrochloride salt form (5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride) is a common derivative, enhancing stability and solubility for laboratory use . Its molecular formula is , with a molecular weight of 217.12 g/mol . This salt is commercially available (e.g., Matrix Scientific, Catalog #101919-986) in quantities such as 500 mg .

Computational and Spectral Insights

LogP and Lipophilicity

The XLogP3 value of -0.6 indicates moderate hydrophilicity, consistent with the compound’s polar functional groups . This property is critical for predicting its behavior in chromatographic separations or drug delivery systems.

Comparative Analysis with Analogous Compounds

Structural Analogues

The compound shares structural similarities with other thiadiazole derivatives, such as 5-Isopropyl-1,3,4-thiadiazol-2-amine (CAS 27115-74-8) and 5-Propyl-1,3,4-thiadiazol-2-amine (CAS 39223-04-6) . These analogues differ in substituent groups, affecting properties like solubility and bioactivity.

Table 3: Comparison with Thiadiazole Analogues

Functional Group Impact

The aminoethyl group in 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine introduces additional hydrogen-bonding capacity compared to alkyl-substituted analogues, potentially enhancing interactions in catalytic or biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume